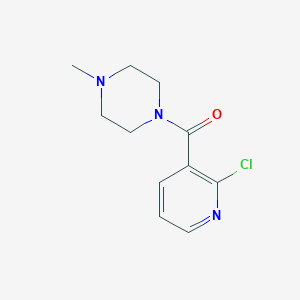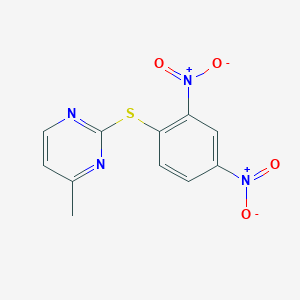
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine, also known as BNPS-skatole, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been found to have a variety of biochemical and physiological effects. We will also list future directions for research on this compound.
作用機序
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine inhibits PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol and other activators. The inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to be reversible and competitive.
生化学的および生理学的効果
In addition to its effects on PKC, 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of other biochemical and physiological effects. These include inhibition of DNA synthesis, modulation of calcium channels, and inhibition of the mitochondrial permeability transition pore. 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has also been found to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various biological processes. However, one limitation of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is its potential for off-target effects. Researchers must carefully control for these effects to ensure that their results are specific to PKC inhibition.
将来の方向性
There are many potential future directions for research on 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine. One area of interest is the development of more selective PKC inhibitors that do not have off-target effects. Another area of interest is the use of 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers may investigate the role of PKC in various biological processes and the potential for PKC inhibition as a therapeutic strategy.
合成法
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine can be synthesized by reacting 2,4-dinitrophenylsulfenyl chloride with 4-methylpyrimidine in the presence of a base such as triethylamine. The reaction yields 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine as a yellow powder. The purity of the compound can be improved by recrystallization from organic solvents.
科学的研究の応用
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is widely used in scientific research as a potent inhibitor of PKC. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channels and transporters.
特性
CAS番号 |
71160-32-2 |
|---|---|
製品名 |
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine |
分子式 |
C11H8N4O4S |
分子量 |
292.27 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)sulfanyl-4-methylpyrimidine |
InChI |
InChI=1S/C11H8N4O4S/c1-7-4-5-12-11(13-7)20-10-3-2-8(14(16)17)6-9(10)15(18)19/h2-6H,1H3 |
InChIキー |
ZYDWRNHCAYNNMW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
71160-32-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



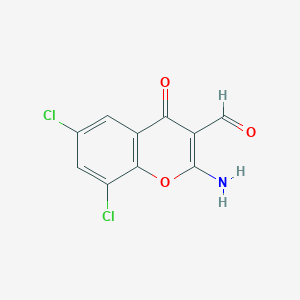
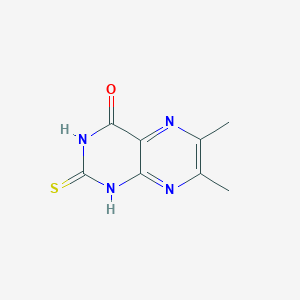
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
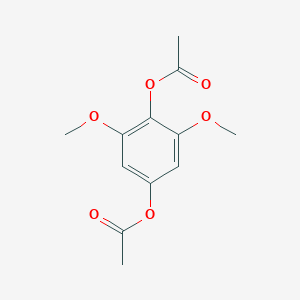
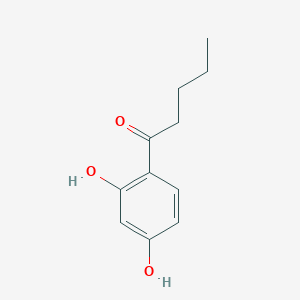



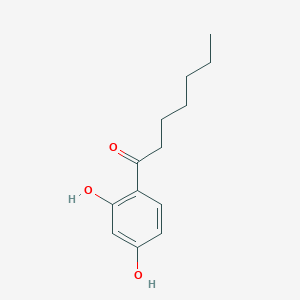
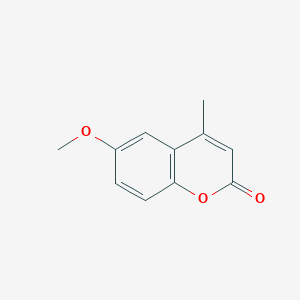
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

